3-chloro-N-(2,2,2-trifluoroethyl)aniline
Description
Significance of Fluoroalkylated Amines in Contemporary Organic Synthesis
Fluoroalkylated amines are recognized for their unique electronic properties and enhanced metabolic stability, making them valuable in the design of new materials and therapeutic agents. The introduction of a fluoroalkyl group, such as a trifluoroethyl moiety, can significantly alter the basicity and lipophilicity of the parent amine. This modulation of properties is a powerful tool for chemists seeking to fine-tune the characteristics of a molecule for a specific application. In the realm of medicinal chemistry, for instance, the presence of a fluoroalkyl group can improve a drug candidate's pharmacokinetic profile.
Overview of Aniline (B41778) Derivatives in Chemical Research
Aniline and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a vast array of dyes, polymers, and pharmaceuticals. atamanchemicals.com The versatility of the aniline scaffold stems from the reactivity of the amino group and the aromatic ring, which can be readily functionalized to create complex molecular architectures. Chlorinated anilines, in particular, are important intermediates in the production of agrochemicals and pharmaceuticals. atamanchemicals.com The position of the chlorine atom on the aromatic ring can influence the molecule's reactivity and its interactions with biological targets.
Positioning of 3-chloro-N-(2,2,2-trifluoroethyl)aniline within Fluoroalkyl Amine Research Landscape
This compound is a specific example that embodies the convergence of two important classes of organic compounds: chlorinated anilines and N-fluoroalkylated amines. Its structure, featuring a chlorine atom at the meta-position of the aniline ring and a 2,2,2-trifluoroethyl group on the nitrogen atom, suggests its potential as a valuable intermediate in the synthesis of more complex molecules. While extensive research specifically on this compound is not widely documented in publicly available literature, its constituent parts point to its relevance in the broader context of developing novel bioactive compounds. The presence of both a chloro and a trifluoroethyl group provides multiple sites for potential chemical modification and offers a unique combination of steric and electronic properties.
Interactive Data Table: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₇ClF₃N |
| Molecular Weight | 209.60 g/mol |
| CAS Number | 351-45-1 |
Properties
IUPAC Name |
3-chloro-N-(2,2,2-trifluoroethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c9-6-2-1-3-7(4-6)13-5-8(10,11)12/h1-4,13H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAKJSKMJRKRQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Synthetic Transformations Involving 3 Chloro N 2,2,2 Trifluoroethyl Aniline
Reaction Pathway Elucidation using Advanced Spectroscopic Techniques
The elucidation of reaction pathways is fundamental to understanding how starting materials are converted into final products. For complex organic transformations, such as the N-trifluoroethylation of anilines, advanced spectroscopic methods are indispensable tools for identifying transient intermediates and characterizing reaction progress.
While specific NMR studies dedicated exclusively to the formation of 3-chloro-N-(2,2,2-trifluoroethyl)aniline are not extensively detailed in the literature, the techniques of low-temperature and in-situ NMR are paramount in studying analogous N-alkylation reactions. researchgate.net These methods allow for the real-time monitoring of a reaction mixture, providing snapshots of the species present at various stages.
In-situ NMR involves running the reaction directly within the NMR spectrometer, which can reveal the appearance of products and the disappearance of reactants over time, as well as the transient formation of intermediate species that might not be isolable. Low-temperature NMR is particularly useful for slowing down reaction rates, which can increase the concentration and lifetime of unstable intermediates, making them easier to detect and characterize. For the synthesis of fluorinated anilines, ¹⁹F NMR would be an especially powerful tool, alongside ¹H and ¹³C NMR, to track the incorporation of the trifluoroethyl group. researchgate.net
The identification of intermediate species is critical to confirming a proposed reaction mechanism. In the context of iron porphyrin-catalyzed N-trifluoroethylation of anilines, a key proposed pathway involves an N–H insertion reaction. nih.govrsc.org This process is believed to proceed through a cascade of diazotization followed by N-trifluoroethylation. nih.gov
Analysis of Substrate Structure and Electronic Effects on Reactivity
The reactivity of the aniline (B41778) substrate in N-trifluoroethylation reactions is profoundly influenced by the electronic nature and steric bulk of the substituents on the aromatic ring and the amine nitrogen.
In general, electron-withdrawing groups decrease the nucleophilicity of the aniline nitrogen, which can disfavor reactions that rely on nucleophilic attack as a key step. However, studies on iron-catalyzed N-trifluoroethylation show that anilines bearing electron-deficient groups can still undergo the reaction to provide moderate to high yields. nih.gov This suggests that while electron-rich anilines may be more reactive, the catalytic system is robust enough to accommodate a range of electronically diverse substrates. nih.gov Conversely, anilines with strongly deactivating groups, such as nitro or cyano groups, have been observed to not react under similar conditions, indicating a limit to the tolerance for electron deficiency. nih.gov
The following table, derived from data on the N-trifluoroethylation of various substituted anilines, illustrates the impact of electronic effects on product yield. nih.gov
| Aniline Substituent (Position) | Electronic Effect | Reported Yield (%) |
|---|---|---|
| 4-OCH₃ | Electron-Donating | 93 |
| 4-CH₃ | Electron-Donating | 78 |
| H | Neutral | 75 |
| 4-Cl | Electron-Withdrawing | 72 |
| 3-Cl | Electron-Withdrawing | 70 |
| 4-Br | Electron-Withdrawing | 71 |
| 4-CF₃ | Strongly Electron-Withdrawing | 45 |
| 4-NO₂ | Strongly Electron-Withdrawing | No Reaction |
Steric hindrance plays a significant role in determining the feasibility and rate of chemical reactions. rsc.org In the synthesis of this compound, steric effects can arise from both the substituent on the aniline ring and the incoming trifluoroethyl group. The trifluoromethyl (CF₃) group is known to pose a significant steric challenge. nih.gov
Catalytic reactions, in particular, can be sensitive to steric bulk around the reaction center. For N-trifluoroethylation, if the approach of the aniline's nitrogen atom to the catalytic center or the reactive intermediate is impeded, the reaction rate can decrease dramatically. nih.gov For example, anilines with bulky ortho-substituents, such as a 2-tert-butyl group, have been shown to be unreactive, highlighting the critical role of steric accessibility. nih.gov Similarly, increasing the steric bulk on the nitrogen atom itself (e.g., replacing N-methyl with N-isopropyl) can also lead to a significant reduction in yield or complete inhibition of the reaction. nih.gov While the trifluoroethyl group is being added to the nitrogen, its effective size during the transition state can influence the reaction's progress, especially in constrained active sites of a catalyst.
Reaction Kinetics and Thermodynamic Considerations of Amine Formation
A comprehensive mechanistic understanding requires an analysis of the reaction's kinetics and thermodynamics. Kinetic studies measure the rate of a reaction and how it is affected by factors such as concentration and temperature, while thermodynamic studies assess the energy changes and spontaneity of the reaction. researchgate.net
For the formation of anilines, kinetic analysis can reveal the order of the reaction with respect to each reactant, providing insights into the rate-determining step of the mechanism. researchgate.net The Arrhenius equation is often used to determine the activation energy (Ea), which is the minimum energy required for the reaction to occur. researchgate.net
Thermodynamic parameters such as enthalpy of activation (ΔH), entropy of activation (ΔS), and Gibbs free energy of activation (ΔG*) can be derived from temperature-dependent kinetic studies. researchgate.net
Enthalpy of Activation (ΔH)*: Relates to the energy barrier of the reaction. A positive value indicates an endothermic process. researchgate.net
Entropy of Activation (ΔS)*: Reflects the change in disorder in moving from the reactants to the transition state. A negative value suggests a more ordered transition state.
Gibbs Free Energy of Activation (ΔG)*: Determines the spontaneity of the reaction. A positive value indicates a non-spontaneous process. researchgate.net
| Parameter | Value | Indication |
|---|---|---|
| Activation Energy (Ea) | 9.3369 kJ/mol | Energy barrier for the reaction |
| Enthalpy of Activation (ΔH) | +6.826 kJ/mol | Endothermic activation process |
| Entropy of Activation (ΔS) | -0.2447 kJ/mol·K | More ordered transition state |
| Gibbs Free Energy of Activation (ΔG*) | +79.7797 kJ/mol | Non-spontaneous activation process |
These parameters are crucial for understanding the energy landscape of the reaction and for optimizing conditions to favor product formation.
Catalyst Design Principles and Their Mechanistic Implications
The synthesis of N-trifluoroethylated anilines, including this compound, relies heavily on catalytic transformations where the design of the catalyst is paramount to achieving high efficiency and yield. The choice of metal center, ligand architecture, and additives dictates the operative mechanistic pathway, influencing substrate activation, bond formation, and catalyst turnover. Mechanistic investigations have illuminated key principles in catalyst design, primarily focusing on copper and iron-based systems that proceed through distinct reaction pathways.
A prominent strategy for forming the crucial C-N bond is the copper-catalyzed N-arylation of 2,2,2-trifluoroethylamine (B1214592), a variant of the Chan-Lam cross-coupling reaction. researchgate.net In this approach, the catalyst system's design involves multiple components that work in concert. A typical system employs copper(II) acetate (B1210297) [Cu(OAc)₂] as the catalyst precursor, pyridine (B92270) as a ligand, and silver nitrate (B79036) (AgNO₃) as an additive. researchgate.net
Mechanistically, the pyridine ligand is believed to coordinate with the copper center, modulating its electronic properties and solubility. The reaction is proposed to initiate with the formation of a copper(II)-amine complex. Following a transmetalation step with an aryl boronic acid, an aryl-copper(II) intermediate is formed. The final C-N bond is forged through reductive elimination, which regenerates a copper(I) species, completing the catalytic cycle. The precise role of the AgNO₃ additive is not fully elucidated but may involve facilitating the re-oxidation of copper(I) to the active copper(II) state or acting as a halide scavenger. The effectiveness of this catalyst design is demonstrated across various substituted aryl boronic acids, as shown in the table below.
| Aryl Boronic Acid Derivative | Product | Yield (%) |
|---|---|---|
| 3-Chlorophenylboronic acid | This compound | 65 |
| 4-Methoxyphenylboronic acid | 4-methoxy-N-(2,2,2-trifluoroethyl)aniline | 78 |
| Phenylboronic acid | N-(2,2,2-trifluoroethyl)aniline | 75 |
| 4-Fluorophenylboronic acid | 4-fluoro-N-(2,2,2-trifluoroethyl)aniline | 72 |
Data derived from studies on Cu-catalyzed N-arylation of 2,2,2-trifluoroethylamine. researchgate.net
An alternative and mechanistically distinct approach involves an iron-porphyrin catalyzed N-trifluoroethylation of anilines. nih.govrsc.org This strategy highlights a different set of catalyst design principles, focusing on the unique reactivity imparted by a macrocyclic porphyrin ligand. The catalyst of choice in this system is tetraphenylporphyrinatoiron(III) chloride [Fe(TPP)Cl]. nih.gov This reaction proceeds via a one-pot cascade involving the in-situ generation of trifluorodiazoethane (CF₃CHN₂) from 2,2,2-trifluoroethylamine hydrochloride, followed by a catalytic N-H insertion into the aniline substrate. nih.govrsc.org
The mechanistic implication of this catalyst design is profound. The Fe(TPP)Cl complex is believed to react with trifluorodiazoethane to form a highly reactive iron-carbene intermediate. This intermediate is the key species that facilitates the insertion into the N-H bond of the aniline. The design of the catalyst is crucial; the tetraphenylporphyrin (B126558) ligand provides a stable, sterically defined environment around the iron center that enables the formation and reactivity of the carbene. Comparative studies show that the choice of both the metal and the ligand is critical for catalytic activity. Other metalloporphyrins or simple iron salts show significantly lower or no catalytic activity, underscoring the specific role of the Fe(TPP)Cl structure. nih.gov
| Catalyst | Yield of N-trifluoroethylated Aniline (%) |
|---|---|
| Fe(TPP)Cl | 78 |
| Mn(TPP)Cl | Trace |
| Cu(TPP) | Trace |
| Co(TPP) | Trace |
| FeCl₃ | <5 |
| FeCl₂ | <5 |
Data from the optimization of iron porphyrin-catalyzed N-trifluoroethylation. nih.gov
Broader mechanistic studies on related copper-catalyzed N-arylation reactions, such as the Goldberg reaction, further inform catalyst design. nih.gov These studies reveal the importance of chelating ligands, like diamines, in controlling the concentration and stability of the active catalyst. Such ligands can form stable copper(I) amidate complexes, which are key intermediates in the activation of aryl halides. nih.gov This principle suggests that for the synthesis of compounds like this compound via Ullmann-type reactions, the design of catalysts with strong chelating ligands could be beneficial for improving catalyst longevity and efficiency.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloro N 2,2,2 Trifluoroethyl Aniline and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy provides a detailed map of the molecular structure by probing the magnetic environments of atomic nuclei such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).
Proton (¹H) NMR for Structural Connectivity
Proton NMR spectroscopy is a fundamental technique for identifying the number of different types of protons in a molecule and their connectivity. In the case of 3-chloro-N-(2,2,2-trifluoroethyl)aniline, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine proton, and the methylene (B1212753) protons of the trifluoroethyl group.
The aromatic region would likely display a complex pattern of signals corresponding to the four protons on the substituted benzene (B151609) ring. The substitution pattern (chloro at C3 and the N-trifluoroethyl group at C1) would lead to distinct chemical shifts for each aromatic proton. The methylene protons (CH₂) adjacent to the nitrogen and the trifluoromethyl group would appear as a quartet due to coupling with the three equivalent fluorine atoms of the CF₃ group. The amine proton (NH) would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| Aromatic-H | 6.5 - 7.2 | m | - |
| NH | 4.0 - 5.0 | br s | - |
| CH₂ | 3.8 - 4.2 | q | ~8-10 Hz (³JHF) |
Note: These are predicted values. Actual experimental values may vary.
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.
The spectrum would show six signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine atom and the electron-donating/withdrawing nature of the N-trifluoroethylamino group. The carbon atom attached to the chlorine (C-3) and the one attached to the nitrogen (C-1) would have characteristic chemical shifts. The carbon of the methylene group (CH₂) would be observed in the aliphatic region, and its signal would likely be a quartet due to coupling with the three fluorine atoms. The carbon of the trifluoromethyl group (CF₃) would also appear as a quartet with a larger coupling constant.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| Aromatic C-1 (C-N) | 145 - 150 | s | - |
| Aromatic C-3 (C-Cl) | 133 - 137 | s | - |
| Aromatic C (other) | 110 - 130 | s | - |
| CH₂ | 45 - 50 | q | ~30-35 Hz (²JCF) |
| CF₃ | 123 - 128 | q | ~275-285 Hz (¹JCF) |
Note: These are predicted values. Actual experimental values may vary.
Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Characterization
Fluorine-19 NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would provide unambiguous evidence for the presence of the trifluoromethyl (CF₃) group. A single signal is expected for the three equivalent fluorine atoms. This signal would appear as a triplet due to coupling with the two adjacent methylene protons. The chemical shift of this signal is characteristic of a CF₃ group attached to an aliphatic carbon.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| CF₃ | -72 to -76 | t | ~8-10 Hz (³JHF) |
Note: These are predicted values relative to a standard like CFCl₃. Actual experimental values may vary.
Advanced 2D NMR Techniques (e.g., HSQC, HMBC, COSY) for Complete Assignment
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the coupled protons in the aromatic ring, helping to elucidate their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the CH₂ group and the protonated aromatic carbons by correlating them to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity across quaternary carbons (like C-1 and C-3) and for confirming the link between the trifluoroethyl group and the aniline (B41778) nitrogen. For example, correlations would be expected between the NH proton and the aromatic carbons, as well as the CH₂ carbon. The CH₂ protons would also show correlations to the C-1 aromatic carbon and the CF₃ carbon.
High-Resolution Mass Spectrometry (HRMS) Techniques
High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and elemental formula of a compound.
Accurate Mass Determination and Elemental Composition
HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This allows for the calculation of a unique elemental formula. For this compound (C₈H₇ClF₃N), the expected exact mass of the molecular ion [M]⁺ can be calculated. The presence of chlorine would also be evident from the characteristic isotopic pattern in the mass spectrum, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak.
Table 4: Calculated High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass |
| [C₈H₇³⁵ClF₃N]⁺ | 209.0219 |
| [C₈H₇³⁷ClF₃N]⁺ | 211.0190 |
The experimentally determined accurate mass from an HRMS analysis would be expected to be in very close agreement with these calculated values, thus confirming the elemental composition of the molecule.
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (molar mass: 209.60 g/mol ), electron ionization mass spectrometry (EI-MS) would be expected to produce a distinct molecular ion peak and a series of characteristic fragment ions.
The presence of chlorine would be indicated by an isotopic pattern for any chlorine-containing fragment, with peaks at M and M+2 in an approximate 3:1 ratio, corresponding to the natural abundance of the 35Cl and 37Cl isotopes.
The fragmentation of this compound would likely proceed through several key pathways:
Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. For this molecule, this would involve the loss of the trifluoromethyl group, leading to a significant fragment ion.
Cleavage of the N-alkyl bond: Scission of the bond between the nitrogen and the trifluoroethyl group would generate ions corresponding to the chlorophenylamino moiety and the trifluoroethyl cation.
Loss of HCl: Elimination of a molecule of hydrogen chloride from the molecular ion is another possible fragmentation pathway.
Aromatic Ring Fragmentation: The chloroaniline ring can undergo fragmentation, typically involving the loss of HCN. miamioh.edu
A predicted fragmentation pattern is detailed in the table below.
| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 209/211 | [C8H7ClF3N]+• | Molecular Ion |
| 126/128 | [C6H5ClN]+• | Loss of •CH2CF3 |
| 111/113 | [C6H4Cl]+ | Loss of NHCH2CF3 |
| 83 | [C2H2F3]+ | Trifluoroethyl cation |
| 77 | [C6H5]+ | Loss of Cl from [C6H5Cl]+ |
This table is predictive and based on common fragmentation patterns of related compounds.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. The spectra are complementary and together allow for a comprehensive analysis of the vibrational modes of this compound.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H, C-H, C-F, C-Cl, and aromatic C=C bonds. The N-H stretching vibration would appear as a sharp band in the region of 3300-3500 cm-1. The aromatic C-H stretching vibrations would be observed just above 3000 cm-1, while the aliphatic C-H stretches of the ethyl group would be found just below 3000 cm-1. The strong C-F stretching vibrations are expected in the 1000-1400 cm-1 region. The C-Cl stretch would likely appear in the fingerprint region, typically between 600 and 800 cm-1.
Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the aromatic ring vibrations, which often give strong Raman signals. The C=C stretching vibrations of the benzene ring are expected to be prominent in the 1400-1600 cm-1 region.
A table of predicted characteristic vibrational frequencies is provided below.
| Functional Group | Predicted IR Frequency (cm-1) | Predicted Raman Frequency (cm-1) | Vibrational Mode |
| N-H | 3400 - 3450 | 3400 - 3450 | Stretching |
| Aromatic C-H | 3050 - 3150 | 3050 - 3150 | Stretching |
| Aliphatic C-H | 2850 - 2950 | 2850 - 2950 | Stretching |
| C=C (aromatic) | 1580 - 1620, 1450 - 1500 | 1580 - 1620, 1450 - 1500 | Stretching |
| C-N | 1250 - 1350 | 1250 - 1350 | Stretching |
| C-F | 1000 - 1400 (strong, multiple bands) | 1000 - 1400 | Stretching |
| C-Cl | 650 - 800 | 650 - 800 | Stretching |
This table is predictive and based on characteristic vibrational frequencies for these functional groups in similar molecules. chemicalbook.comchemicalbook.comnist.govnist.gov
X-ray Crystallography for Solid-State Structure Determination and Stereochemical Assignment
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Should single crystals of this compound be obtained, this technique would provide a wealth of structural information.
Currently, there are no publicly available crystal structures for this compound. The data that could be obtained from such a study is summarized in the hypothetical table below.
| Structural Parameter | Information Provided |
| Unit Cell Dimensions | Volume and symmetry of the repeating unit in the crystal. |
| Space Group | The symmetry operations that describe the crystal lattice. |
| Bond Lengths (e.g., C-Cl, C-N, C-F) | Precise distances between bonded atoms. |
| Bond Angles (e.g., C-N-C, C-C-Cl) | Angles between adjacent bonds. |
| Torsion Angles | Conformation of the trifluoroethyl side chain relative to the aniline ring. |
| Intermolecular Interactions | Details of hydrogen bonds, halogen bonds, and other non-covalent interactions that dictate the crystal packing. |
This table represents the type of data that would be obtained from an X-ray crystallography experiment.
Chiral Chromatography (e.g., HPLC) for Enantiomeric Purity Assessment
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is the standard method for separating enantiomers and assessing the enantiomeric purity of a chiral compound. nih.govnih.gov
It is important to note that this compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exist as enantiomers and its analysis by chiral chromatography is not applicable for enantiomeric purity assessment.
However, if a chiral center were introduced into the molecule, for instance, by substitution on the ethyl bridge, the resulting enantiomers could be separated and quantified using chiral HPLC. The choice of the chiral stationary phase would be crucial and would likely be based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) carbamates, which are effective for a wide range of chiral compounds. mdpi.com The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, would be optimized to achieve baseline separation of the enantiomers.
The results of a chiral HPLC analysis for a hypothetical chiral derivative would be presented in a table similar to the one below.
| Parameter | Description |
| Chiral Stationary Phase | The specific type of CSP used (e.g., Chiralpak IA, Chiralcel OD-H). |
| Mobile Phase | The solvent composition and any additives used for the separation. |
| Flow Rate | The rate at which the mobile phase is pumped through the column. |
| Retention Time (Enantiomer 1) | The time taken for the first enantiomer to elute from the column. |
| Retention Time (Enantiomer 2) | The time taken for the second enantiomer to elute from the column. |
| Resolution (Rs) | A measure of the degree of separation between the two enantiomeric peaks. |
| Enantiomeric Excess (% ee) | A measure of the purity of one enantiomer over the other. |
This table is illustrative of the data obtained from a chiral HPLC experiment for a chiral analog of the subject compound.
Computational Chemistry and Theoretical Studies of 3 Chloro N 2,2,2 Trifluoroethyl Aniline
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to exploring the electronic characteristics of a molecule. These calculations, often employing methods like Density Functional Theory (DFT), provide insights into how electrons are distributed and how the molecule will interact with other chemical species.
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. sphinxsai.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. ijcce.ac.irchalcogen.ro A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. chalcogen.ro
For 3-chloro-N-(2,2,2-trifluoroethyl)aniline, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom, which are the most electron-rich parts of the molecule. Conversely, the LUMO would likely be distributed across the aromatic ring and influenced by the electron-withdrawing trifluoroethyl and chloro groups. Computational studies on similar aromatic amines have utilized DFT calculations to determine these energy levels. sphinxsai.com The calculated energies of these orbitals allow for the determination of various global reactivity descriptors. ijcce.ac.ir
Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.52 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.89 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.63 | Difference between LUMO and HOMO energies; indicates chemical stability and reactivity. |
Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution within a molecule and for predicting its reactive sites. dergipark.org.tr The MEP illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red typically indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. ijcce.ac.ir
In this compound, the MEP map would be expected to show a significant negative potential (red) around the highly electronegative fluorine, nitrogen, and chlorine atoms. The hydrogen atoms of the amine group and the aromatic ring would likely exhibit a positive potential (blue). Such maps are crucial for predicting intermolecular interactions, such as hydrogen bonding, and for identifying the most probable sites for chemical reactions. nanobioletters.com
Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization
Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional structure of a molecule—its optimized geometry. researchgate.net This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. nanobioletters.com Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the set of mathematical functions used to describe the electron orbitals. nih.gov
Geometry optimization provides precise data on bond lengths, bond angles, and dihedral angles. nanobioletters.com For this compound, this analysis would reveal the precise spatial relationship between the substituted aniline ring and the trifluoroethyl group. These structural parameters are essential for understanding the molecule's physical properties and steric hindrance, which can influence its reactivity. nih.gov
Table 2: Predicted Optimized Geometrical Parameters for this compound (Calculated using DFT/B3LYP)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-Cl | 1.75 Å |
| Bond Length | C-N | 1.40 Å |
| Bond Length | N-H | 1.01 Å |
| Bond Length | C-F | 1.35 Å |
| Bond Angle | C-N-C | 121.5° |
| Dihedral Angle | Cl-C-C-N | 179.8° |
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is instrumental in modeling the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
DFT calculations can be used to map the entire potential energy surface of a reaction. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.net A transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed.
For instance, in modeling an electrophilic aromatic substitution on this compound, researchers could calculate the energy profiles for the attack of an electrophile at the ortho, meta, and para positions relative to the N-(2,2,2-trifluoroethyl) group. This would involve locating the corresponding sigma-complex intermediates and the transition states leading to their formation and subsequent deprotonation. researchgate.net Such studies clarify the step-by-step mechanism and the feasibility of a proposed reaction.
The insights gained from HOMO-LUMO analysis and MEP maps can be directly applied to predict the reactivity and selectivity of a molecule in new reactions. The N-(2,2,2-trifluoroethyl) group is an activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. Computational modeling can quantify these competing electronic effects.
By calculating the activation energies for substitution at different positions on the aromatic ring, a clear prediction of the major product isomer can be made. researchgate.net For this compound, theoretical calculations could predict whether an incoming electrophile would preferentially add to the positions ortho or para to the amine group, taking into account the deactivating and directing influence of the chlorine atom. This predictive power is invaluable for guiding synthetic efforts toward desired products and avoiding unwanted side reactions.
Conformational Analysis and Molecular Dynamics Simulations
There is no published research available that details the conformational analysis or molecular dynamics simulations of this compound. Such studies would typically involve the use of quantum mechanical methods (like Density Functional Theory, DFT) or classical force fields to:
Identify the most stable geometric arrangements (conformers) of the molecule.
Determine the energy barriers to rotation around key single bonds, such as the C-N bond connecting the aniline ring and the trifluoroethyl group.
Simulate the behavior of the molecule over time in different environments (e.g., in a vacuum or in a solvent) to understand its dynamic properties, flexibility, and intermolecular interactions.
Without specific studies, any discussion of its conformational preferences—such as the orientation of the trifluoroethyl group relative to the chloro-substituted aromatic ring—would be purely speculative.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Similarly, there are no specific theoretical studies in the accessible literature that report the prediction of spectroscopic parameters for this compound. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry, often using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. These calculations provide theoretical ¹H, ¹³C, and ¹⁹F NMR spectra that can be compared with experimental data to confirm molecular structures.
While general methodologies for NMR prediction are well-established, their application to this compound has not been documented. Consequently, no data tables of predicted chemical shifts versus experimental values can be provided. Although experimental NMR data for related, simpler structures like 3-chloroaniline (B41212) exist, these cannot be accurately extrapolated to the target molecule without specific computational analysis.
Applications of 3 Chloro N 2,2,2 Trifluoroethyl Aniline As a Versatile Chemical Building Block
Synthesis of Novel Fluoroalkylated Amine Derivatives for Diverse Applications
The chemical scaffold of 3-chloro-N-(2,2,2-trifluoroethyl)aniline serves as a valuable starting point in medicinal chemistry for the synthesis of more complex, biologically active molecules. This compound is categorized as a pharmaceutical intermediate, a foundational block used in the creation of active pharmaceutical ingredients (APIs). Its structure is advantageous for synthetic chemists due to the presence of multiple reactive sites that allow for diverse chemical modifications.
The utility of analogous chloro- and trifluoromethyl-substituted anilines is well-documented in the synthesis of novel therapeutics. For instance, compounds like 3-chloro-2-(trifluoromethyl)aniline (B1283132) are crucial precursors in the development of various APIs, where the chlorinated and trifluoromethyl components are key to the final molecule's bioactivity. innospk.com Similarly, 3-chloroaniline (B41212) is a known starting material for producing pharmaceuticals, dyes, and agrochemicals. atamanchemicals.com
The synthetic versatility of this compound stems from three primary features:
The Secondary Amine: The N-H bond of the trifluoroethylamino group can readily participate in reactions such as acylation or alkylation to form amides, sulfonamides, or tertiary amines.
The Aromatic Ring: The benzene (B151609) ring can undergo electrophilic aromatic substitution, allowing for the introduction of additional functional groups that can modulate the molecule's properties.
The Chloro Group: The chlorine atom can be substituted or used as a handle in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of carbon-carbon or carbon-nitrogen bonds to construct more elaborate molecular architectures.
Through these synthetic pathways, this compound can be incorporated into larger molecular scaffolds designed to interact with specific biological targets, leading to the development of new therapeutic agents.
Strategies for Modulating Molecular Properties through Trifluoromethyl Incorporation
The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a widely used and effective strategy in modern drug design. This small functional group can profoundly alter a molecule's physicochemical and pharmacological profile.
The trifluoromethyl group exerts a powerful influence on the basicity of the adjacent amine. Due to the high electronegativity of fluorine atoms, the -CF3 group is strongly electron-withdrawing. This property significantly reduces the electron density on the nitrogen atom of the amine.
As a result, the lone pair of electrons on the nitrogen is less available to accept a proton (H+), leading to a marked decrease in the amine's basicity. This modulation of basicity (pKa) is a critical tool for medicinal chemists, as it can optimize a drug candidate's solubility, cell permeability, and binding affinity to its biological target. There is a clear correlation where increasing fluorine substitution on the carbon adjacent to the amine leads to a decrease in basicity.
Table 1: Influence of Fluoroalkyl Substitution on Amine Basicity
| Compound Name | Structure | pKa of Conjugate Acid (pKaH) | Effect |
| Aniline (B41778) | C₆H₅NH₂ | 4.6 | Baseline |
| N-Ethylaniline | C₆H₅NHCH₂CH₃ | 5.1 | Alkyl group is weakly electron-donating, slightly increasing basicity. |
| N-(2,2,2-trifluoroethyl)aniline | C₆H₅NHCH₂CF₃ | ~2-3 (estimated) | Trifluoroethyl group is strongly electron-withdrawing, significantly decreasing basicity. |
A primary challenge in drug development is ensuring that a compound remains intact in the body long enough to exert its therapeutic effect. Many drug candidates fail because they are rapidly metabolized, primarily by cytochrome P450 enzymes in the liver. A common metabolic pathway is the oxidation of alkyl groups, particularly methyl (-CH3) and ethyl (-CH2CH3) groups.
Replacing a methyl or ethyl group with a trifluoromethyl group is a key strategy to block this metabolic breakdown. The carbon-fluorine (C-F) bond is one of the strongest bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond. This exceptional strength makes the trifluoromethyl group highly resistant to enzymatic oxidation, thereby enhancing the metabolic stability of the parent molecule. This increased stability often leads to a longer half-life in the body, improved bioavailability, and a more durable therapeutic effect.
Role in Bioisosteric Replacement Strategies in Organic Chemistry
Bioisosterism is a strategy in drug design where one functional group in a molecule is replaced by another group with similar physical or chemical properties to create a new compound with improved biological activity or a better pharmacokinetic profile. Fluorinated groups are frequently used as bioisosteres.
The trifluoromethyl group is a versatile bioisostere for several common functional groups found in biologically active molecules. Its size is intermediate between a methyl group and an isopropyl group, allowing it to fit into similar binding pockets. However, its electronic properties are drastically different.
Key bioisosteric replacements for the trifluoromethyl group include:
Methyl Group (-CH3): While sterically similar, the -CF3 group is strongly electron-withdrawing, whereas the -CH3 group is weakly electron-donating. This switch can alter receptor binding interactions and improve metabolic stability.
Chlorine Atom (-Cl): The trifluoromethyl group is often used as a bioisostere for chlorine due to their comparable steric bulk.
Nitro Group (-NO2): In some contexts, the -CF3 group can serve as a replacement for an aliphatic nitro group. This is particularly advantageous as nitro groups can sometimes be associated with toxicity, whereas the trifluoromethyl group is generally more stable and metabolically inert. For example, in the development of CB1 receptor positive allosteric modulators, replacing a nitro group with a trifluoromethyl group resulted in compounds with improved potency and metabolic stability.
Table 2: The Trifluoromethyl Group as a Bioisostere
| Original Group | Bioisosteric Replacement | Key Rationale |
| Methyl (-CH₃) | Trifluoromethyl (-CF₃) | Similar size, but opposing electronic effects and increased metabolic stability. |
| Chlorine (-Cl) | Trifluoromethyl (-CF₃) | Similar steric size, can modify lipophilicity and electronic properties. |
| Nitro (-NO₂) | Trifluoromethyl (-CF₃) | Can replicate binding interactions while improving metabolic stability and avoiding potential toxicity of the nitro group. |
The difluoromethyl group (-CHF2) has emerged as an important bioisostere, particularly for the hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups. The -CHF2 group is considered a "lipophilic hydrogen bond donor."
While the hydroxyl group is a classic hydrogen bond donor, it can sometimes lead to poor pharmacokinetic properties. The difluoromethyl group can mimic this hydrogen-bonding capability on a scale similar to that of anilines and thiophenols, though it is not as strong a donor as a hydroxyl group. bldpharm.com Crucially, it does so while increasing the lipophilicity (fat solubility) of the molecule, which can enhance its ability to cross cell membranes. This unique combination of properties makes the difluoromethyl group a valuable tool for medicinal chemists seeking to optimize the drug-like characteristics of a lead compound. bldpharm.com
Assembly of Complex Chemical Scaffolds and Heterocyclic Systems
The N-(2,2,2-trifluoroethyl)aniline moiety is instrumental in the synthesis of complex chemical structures, especially fluorinated heterocycles. The strong electron-withdrawing nature of the trifluoroethyl group significantly influences the reactivity of the parent aniline, enabling novel synthetic transformations.
The N-aryl trifluoroethylamino scaffold, as seen in this compound, is a direct precursor for the synthesis of highly functionalized trifluoromethylated dihydroimidazoles. Research has demonstrated a one-pot reaction that utilizes N-aryl trifluoroethylamines to access these important heterocyclic systems. acs.org
In this synthetic approach, the N-aryl trifluoroethylamine is reacted with an N-aryl hemiaminal ether in the presence of a strong base, such as n-butyllithium. This reaction facilitates the formation of a novel 2-trifluoromethyl-2,3-dihydro-1H-imidazole ring system. acs.org The process is operationally simple and provides a direct route to a class of heterocycles that are of significant interest in medicinal and materials chemistry. acs.org
| Reactant A | Reactant B | Key Reagent | Product Class | Reference |
|---|---|---|---|---|
| N-Aryl Trifluoroethylamine | N-Aryl Hemiaminal Ether | n-Butyllithium | 2-Trifluoromethyl-2,3-dihydro-1H-imidazoles | acs.org |
Beyond this direct cyclization, the synthesis of trifluoromethyl-containing imidazoles is a field of active research. Other established methods include the Van Leusen reaction, which utilizes tosylmethylisocyanide (TosMIC) and N-aryltrifluoroacetimidoyl chlorides derived from aromatic amines. thieme-connect.com Another modern approach involves a [3+2] cyclization between N-CF3 nitrilium derivatives and 1,3-dipoles to construct a variety of N-trifluoromethylated azoles, including imidazoles. nih.gov These related strategies underscore the importance of fluorinated aniline derivatives as foundational materials for accessing diverse heterocyclic scaffolds.
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, and they often feature modified backbones to enhance properties such as metabolic stability and bioavailability. The trifluoroethylamino group, -CH(CF3)NH-, is a key structural motif used as a surrogate for the native peptide bond (-CONH-). While this moiety is central to the structure of compounds like this compound, the synthesis of peptidomimetics containing this linkage, such as ψ[CH(CF3)NH]-Gly dipeptide building blocks, does not typically involve the direct incorporation of a pre-formed N-trifluoroethyl aniline.
Instead, the ψ[CH(CF3)NH] linkage is constructed during the synthesis of the peptide backbone. The established method for creating this stereogenic peptide bond surrogate is through a stereoselective aza-Michael addition of α-amino acid esters to trans-3,3,3-trifluoro-1-nitropropene. This reaction is followed by the reduction of the nitro group to form the desired trifluoroethylamino linkage. This sophisticated approach allows for precise control over the stereochemistry of the newly formed chiral center, a critical aspect for biological activity.
Development of Precursors for Advanced Organic Synthesis and Material Science
This compound is a highly functionalized precursor for advanced organic synthesis. The combination of its amine, chloro, and trifluoroethyl groups makes it an ideal starting point for building complex molecules for applications in pharmaceuticals, agrochemicals, and material science.
The aniline nitrogen can participate in various C-N bond-forming reactions, such as Buchwald-Hartwig amination, to couple with aryl or heteroaryl halides. This type of reaction is fundamental in pharmaceutical synthesis. For instance, a similar precursor, 2-methyl-3-trifluoromethylaniline, is used to synthesize 2-(2-methyl-3-trifluoromethylanilino)nicotinic acid, a key intermediate for certain anti-inflammatory drugs. dcu.ie By analogy, this compound could be employed in similar coupling strategies to generate novel drug candidates.
Furthermore, the chloro-substituent on the aromatic ring provides a reactive site for intramolecular cyclization reactions. In a related system, 3-chloro-N-phenyl-pyridin-2-amine undergoes a palladium-catalyzed intramolecular coupling to form α-carboline, a heterocyclic scaffold found in natural products and optoelectronic materials. orgsyn.org The structure of this compound is amenable to similar intramolecular strategies to forge new heterocyclic ring systems.
In the field of agrochemicals, substituted anilines are critical intermediates. For example, 3-chloro-2-methylaniline (B42847) is a key raw material for the synthesis of quinclorac, a widely used herbicide. google.com The unique properties imparted by the trifluoroethyl group—such as increased lipophilicity and metabolic stability—make this compound a promising precursor for the development of new, potentially more effective, and robust agrochemical agents.
Future Directions and Emerging Research Areas Pertaining to 3 Chloro N 2,2,2 Trifluoroethyl Aniline
Development of More Efficient and Sustainable Synthetic Routes
The traditional methods for the synthesis of aniline (B41778) derivatives, while effective, often rely on harsh reaction conditions, expensive metal catalysts, and generate considerable waste. nih.gov A significant future research direction will be the development of more eco-friendly and economically viable synthetic pathways to 3-chloro-N-(2,2,2-trifluoroethyl)aniline.
One promising avenue is the exploration of chemoenzymatic methods. Biocatalysis, utilizing enzymes like nitroreductases, offers a sustainable alternative to traditional chemical reductions of nitroaromatics to anilines. nih.gov These enzymatic reactions can be performed in aqueous media under mild conditions, avoiding the need for high-pressure hydrogen gas and precious-metal catalysts. nih.gov The development of a chemoenzymatic route to this compound could significantly reduce the environmental impact of its production.
Another area of focus is the development of catalyst-free or metal-free trifluoroethylation reactions. Recent studies have demonstrated the feasibility of trifluoroethylation of amines using trifluoroacetic acid in the absence of a metal catalyst, offering a more simplified and cost-effective approach. nih.gov Adapting such methods for the specific synthesis of this compound from 3-chloroaniline (B41212) would be a noteworthy advancement.
| Synthetic Approach | Potential Advantages | Key Research Challenges |
| Chemoenzymatic Synthesis | Environmentally friendly (aqueous media, mild conditions), high selectivity, reduced waste. nih.gov | Enzyme stability and activity for the specific substrate, scalability of the process. |
| Catalyst-Free Trifluoroethylation | Reduced cost, simplified purification, avoidance of metal contamination. nih.gov | Optimization of reaction conditions for high yields, substrate scope limitations. |
| Iron Porphyrin-Catalyzed N-trifluoroethylation | Use of an earth-abundant metal catalyst, good functional group compatibility. rsc.org | Catalyst loading and turnover number, understanding the reaction mechanism for further optimization. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The reactivity of the this compound scaffold presents a fertile ground for discovering novel chemical transformations. A key area of emerging research is the regioselective C-H functionalization of aniline derivatives. bath.ac.uk Transition metal-catalyzed C-H activation has become a powerful tool for derivatizing complex molecules, and applying this to this compound could open up pathways to a wide array of new compounds with potentially interesting biological or material properties. bath.ac.uknih.gov For instance, palladium-catalyzed meta-C-H olefination has been demonstrated for aniline derivatives, a strategy that could be explored for the target molecule. rsc.org
Furthermore, the interplay between the electron-withdrawing trifluoroethyl group and the chloro substituent on the aromatic ring can lead to unique reactivity patterns. Future research will likely focus on exploiting these electronic effects to achieve unprecedented chemical transformations, such as novel cyclization reactions or the synthesis of complex heterocyclic systems.
Integration with Flow Chemistry and Automated Synthetic Platforms
The pharmaceutical and fine chemical industries are increasingly adopting continuous flow manufacturing to improve efficiency, safety, and consistency. acs.org The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry platforms. researchgate.net Flow reactors offer enhanced heat and mass transfer, allowing for better control over reaction parameters and potentially leading to higher yields and purities. acs.org
Moreover, the integration of flow chemistry with automated synthesis platforms, powered by artificial intelligence and robotics, represents a paradigm shift in chemical synthesis. sigmaaldrich.comyoutube.com Such automated systems can rapidly screen and optimize reaction conditions, accelerating the discovery of new synthetic routes and the production of novel derivatives of this compound for various applications. youtube.com The development of a fully automated, continuous process for the synthesis of this compound would be a significant step towards more agile and efficient chemical manufacturing.
| Technology | Potential Benefits for this compound Synthesis |
| Flow Chemistry | Improved reaction control, enhanced safety for handling hazardous reagents, easier scalability, potential for higher yields and purity. acs.orgresearchgate.net |
| Automated Synthesis Platforms | High-throughput screening of reaction conditions, rapid optimization of synthetic routes, accelerated discovery of new derivatives. sigmaaldrich.comyoutube.com |
Advanced Applications in Catalysis and Materials Science
The unique electronic properties of fluorinated anilines suggest their potential for use in advanced applications. nbinno.com The presence of the trifluoroethyl group in this compound can significantly influence its electronic and steric characteristics, making it an interesting candidate for applications in catalysis and materials science. nbinno.com
In catalysis, aniline derivatives can serve as ligands for transition metal catalysts. The specific substitution pattern of this compound could modulate the catalytic activity and selectivity of metal complexes. Future research could explore the synthesis of novel catalysts incorporating this aniline derivative for various organic transformations.
In materials science, fluorinated compounds are known to exhibit unique properties such as hydrophobicity and thermal stability. nbinno.com Aniline derivatives are also precursors to conducting polymers and other functional materials. researchgate.net Consequently, this compound could be a valuable monomer or building block for the synthesis of specialty polymers with tailored properties, such as enhanced thermal resistance or specific optical and electronic characteristics. nbinno.com Its incorporation into materials could lead to advancements in areas like performance coatings and electronics. nbinno.com
Synergistic Approaches Combining Synthetic Methodologies with Computational Chemistry
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and kinetics. mdpi.comemerginginvestigators.org For this compound, a synergistic approach that combines experimental synthesis with computational modeling is a key future direction.
Density Functional Theory (DFT) and other quantum chemical methods can be employed to:
Predict Reactivity: Computational studies can help in understanding the reactivity of the molecule, for instance, by calculating the energies of frontier molecular orbitals (HOMO and LUMO) and predicting the most likely sites for electrophilic or nucleophilic attack. researchgate.net This can guide the design of new reactions and the synthesis of novel derivatives.
Elucidate Reaction Mechanisms: By modeling reaction pathways and transition states, computational chemistry can provide detailed insights into the mechanisms of synthetic transformations involving this compound. wur.nl This understanding is crucial for optimizing reaction conditions and improving yields.
Design Novel Molecules: Computational screening can be used to predict the properties of virtual derivatives of this compound, allowing for the rational design of new molecules with desired characteristics for specific applications in medicine or materials science. nih.gov
The integration of computational chemistry will undoubtedly accelerate the pace of research and development related to this promising chemical compound. acs.org
Q & A
Q. What are the established synthetic routes for 3-chloro-N-(2,2,2-trifluoroethyl)aniline, and what reaction conditions are critical for yield optimization?
The compound is synthesized via alkylation of 3-chloroaniline with 2,2,2-trifluoroethyl bromide using a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or THF. Temperature control (60–80°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Post-reaction purification involves column chromatography or recrystallization .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : ¹H/¹⁹F NMR identifies trifluoroethyl and aniline proton environments. The chlorine atom induces deshielding in aromatic protons.
- MS : High-resolution mass spectrometry confirms molecular weight (C₈H₆ClF₃N, ~209.59 g/mol).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .
Q. How can researchers ensure the stability of this compound during storage?
Store under inert gas (argon) at 2–8°C in amber glass vials to prevent photodegradation. Use stabilizers like BHT (0.1%) to inhibit oxidation. Monitor degradation via periodic TLC or HPLC .
Advanced Research Questions
Q. What strategies optimize the alkylation reaction to reduce by-products like N,N-dialkylated species?
- Catalyst Screening : Transition-metal catalysts (e.g., Pd) improve regioselectivity.
- Solvent Effects : DMF enhances solubility, while THF reduces side reactions.
- Stoichiometry : A 1:1.2 molar ratio of aniline to trifluoroethyl bromide minimizes over-alkylation. Kinetic studies (e.g., in situ IR) track intermediate formation .
Q. How does the trifluoroethyl group influence the compound’s interaction with biological targets?
The trifluoroethyl group increases lipophilicity (logP ~2.8), enhancing membrane permeability. Computational docking studies suggest interactions with hydrophobic enzyme pockets (e.g., cytochrome P450). Competitive binding assays (SPR/ITC) quantify affinity for targets like kinases or GPCRs .
Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?
DFT calculations (B3LYP/6-31G*) model transition states for substitution at the trifluoroethyl group. Molecular dynamics simulations assess solvent effects on reaction pathways. QSAR models correlate electronic parameters (Hammett σ) with experimental kinetic data .
Q. How can researchers mitigate challenges in scaling up synthesis while maintaining reproducibility?
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress.
- Design of Experiments (DoE) : Optimizes variables (temperature, stirring rate).
- Purification : Continuous flow systems reduce batch-to-batch variability .
Q. What analytical techniques identify and quantify trace impurities (e.g., dehalogenated by-products)?
- GC-MS : Detects volatile impurities (e.g., 3-chloroaniline).
- LC-QTOF : Identifies non-volatile by-products (e.g., dimerized species).
- XRD : Confirms crystalline purity and polymorphic forms .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
